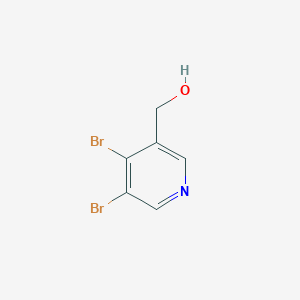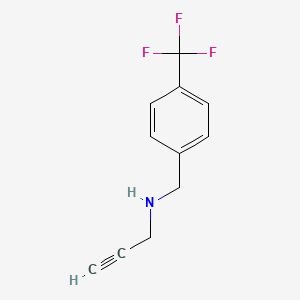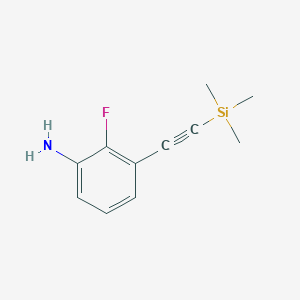
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluoro group at the second position and a trimethylsilyl-ethynyl group at the third position on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline can be synthesized through a palladium-catalyzed coupling reaction. The general synthetic route involves the reaction between 2-fluoro-3-iodoaniline and trimethylsilylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions.
Reaction Conditions:
Catalyst: Palladium(II) chloride (PdCl2)
Base: Triethylamine (TEA)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Time: Overnight
The reaction mixture is stirred at room temperature overnight, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, including catalyst loading, solvent choice, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted aniline derivatives.
Oxidation Reactions: Formation of nitroso or nitro derivatives.
Reduction Reactions: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-((trimethylsilyl)ethynyl)aniline in chemical reactions involves the activation of the aniline ring through the electron-withdrawing effects of the fluoro and trimethylsilyl-ethynyl groups. This activation facilitates nucleophilic substitution and other reactions on the aromatic ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroaniline: Lacks the trimethylsilyl-ethynyl group, making it less reactive in certain cross-coupling reactions.
3-((Trimethylsilyl)ethynyl)aniline: Lacks the fluoro group, affecting its electronic properties and reactivity.
2-Fluoro-4-((trimethylsilyl)ethynyl)aniline: Similar structure but with the trimethylsilyl-ethynyl group at the fourth position, leading to different reactivity and applications.
Uniqueness
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline is unique due to the combined presence of both the fluoro and trimethylsilyl-ethynyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H14FNSi |
|---|---|
Peso molecular |
207.32 g/mol |
Nombre IUPAC |
2-fluoro-3-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C11H14FNSi/c1-14(2,3)8-7-9-5-4-6-10(13)11(9)12/h4-6H,13H2,1-3H3 |
Clave InChI |
PEXBTYLTNJDSJR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C(=CC=C1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




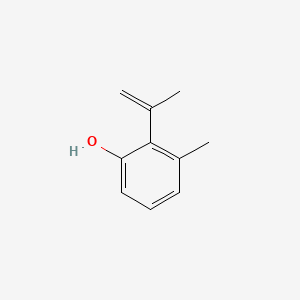
![(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)
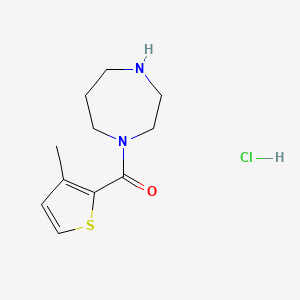
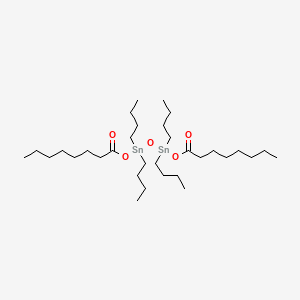

![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)
![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)

